molecular formula C11H16N2O3 B13553441 tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate CAS No. 574705-03-6

tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate

Cat. No.: B13553441
CAS No.: 574705-03-6
M. Wt: 224.26 g/mol
InChI Key: OQJJLMHYLGVXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate: is a chemical compound with the molecular formula C10H14N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a hydroxypyridine moiety, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate typically involves the reaction of 3-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .

Biology: The compound is utilized in biological studies to investigate its effects on cellular processes. It is often used in assays to study enzyme inhibition and protein interactions .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is studied for its role in modulating biological pathways and its potential as a drug candidate .

Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • tert-Butyl (3-hydroxymethyl)pyridin-2-yl)carbamate
  • tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate

Comparison: tert-Butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate is unique due to its specific structural features, such as the hydroxypyridine moiety and the carbamate group. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the hydroxypyridine group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

574705-03-6

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-8-9(14)5-4-6-12-8/h4-6,14H,7H2,1-3H3,(H,13,15)

InChI Key

OQJJLMHYLGVXNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC=N1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.